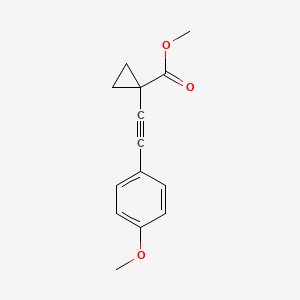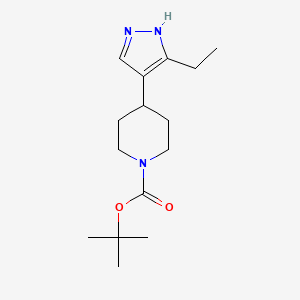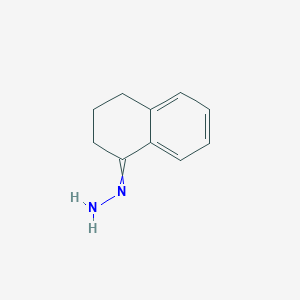
Methyl 3-phenylisoxazole-4-carboxylate
Vue d'ensemble
Description
Methyl 3-phenylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-4-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production methods for methyl 3-phenyl-4-isoxazolecarboxylate often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to methyl 3-phenyl-4-isoxazolecarboxylate include:
- Methyl 3-(4-methylphenyl)-5-isoxazolecarboxylate
- Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
- Methyl 5-(1-methyl-1H-pyrrol-2-yl)-3-isoxazolecarboxylate
Uniqueness
Methyl 3-phenylisoxazole-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
OZBXRLIQRLBLFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CON=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)



![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)

![N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)

